DL-Allylglycine Enables Treatment-Resistant Seizure Modeling with Characterized Cross-Species GABA Depletion Kinetics
DL-allylglycine induces a treatment-resistant seizure phenotype with well-characterized GABA depletion kinetics that are conserved across species. In a side-by-side comparison, seizure progression rate and GABA depletion kinetics were comparable in mice and larval zebrafish [1]. Among five mechanistically diverse antiepileptic drugs (AEDs) tested, only diazepam and sodium valproate demonstrated protective activity against allylglycine-induced seizures; levetiracetam, phenytoin, and topiramate showed only limited protective effects (mainly mortality delay) at doses close to the TD50 [1]. This resistance profile is not universally observed with alternative GAD inhibitors such as 3-mercaptopropionic acid, which exhibits different seizure onset kinetics and distinct pharmacological responsiveness [2].
| Evidence Dimension | Antiepileptic drug efficacy in seizure model |
|---|---|
| Target Compound Data | DL-allylglycine: 2/5 AEDs (diazepam, valproate) show protective activity; 3/5 AEDs (levetiracetam, phenytoin, topiramate) show only limited effect (mortality delay) at TD50 doses |
| Comparator Or Baseline | Alternative GAD inhibitors (3-mercaptopropionic acid, 4-deoxypyridoxine): distinct seizure onset latencies and different pharmacological response profiles; not directly head-to-head compared for AED resistance spectrum |
| Quantified Difference | Qualitative difference in treatment-resistance profile; cross-species validation of GABA depletion kinetics comparable in mice and zebrafish |
| Conditions | Mouse acute AG treatment; zebrafish larval acute AG treatment; behavioral, electrographic, and biochemical assessments |
Why This Matters
Procurement of DL-allylglycine is essential for researchers requiring a validated, cross-species treatment-resistant seizure model with documented AED response profiles for antiepileptic drug discovery screening.
- [1] Leclercq K, et al. Cross-species pharmacological characterization of the allylglycine seizure model in mice and larval zebrafish. Epilepsy Behav. 2015;45:53-63. View Source
- [2] Horton RW, Meldrum BS. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase. Br J Pharmacol. 1973;49(1):52-63. View Source
